TAK-676 free
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TAK-676 is a novel synthetic stimulator of interferon genes (STING) agonist. It is designed for intravenous administration and is a highly potent modulator of the innate immune system. TAK-676 is currently under investigation for its potential in treating cancer patients with locally advanced or metastatic solid tumors .
准备方法
The synthesis of TAK-676 involves a series of chemical reactions designed to optimize its drug-like properties. Detailed methods for the synthesis and purification of TAK-676 can be found within the supplementary materials of related research articles . Industrial production methods are still under development as TAK-676 is currently in the clinical trial phase.
化学反应分析
TAK-676 undergoes various chemical reactions, primarily focusing on its interaction with the STING pathway. The compound is designed to trigger the activation of the STING signaling pathway and the production of type I interferons . Common reagents and conditions used in these reactions include cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) and other proinflammatory cytokines . The major products formed from these reactions are type I interferons and other immune-stimulating molecules .
科学研究应用
TAK-676 has shown significant potential in preclinical studies for its ability to modulate both the innate and adaptive immune systems. It promotes the activation of dendritic cells, natural killer cells, and T cells . In syngeneic murine tumor models, TAK-676 induces dose-dependent cytokine responses and increases the activation and proliferation of immune cells within the tumor microenvironment . Clinical trials are ongoing to investigate its efficacy in combination with other therapies, such as pembrolizumab, in treating various types of cancer .
作用机制
TAK-676 is a systemic STING agonist that leads to the production of type I interferons and proinflammatory cytokines . These cytokines activate dendritic cells, macrophages, and natural killer cells, which subsequently mobilize adaptive immune cells against tumor cells . The compound’s mechanism of action involves the activation of the STING pathway, leading to the production of interferons and other immune-stimulating molecules .
相似化合物的比较
TAK-676 is unique in its design for systemic intravenous delivery, which allows for reduced serum degradation and enhanced permeability to tumor sites and lymphatics . Similar compounds include other STING agonists that are typically administered intratumorally.
属性
分子式 |
C21H22F2N8O10P2S2 |
---|---|
分子量 |
710.5 g/mol |
IUPAC 名称 |
7-[(1R,6R,8R,9R,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9-fluoro-12,18-dihydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H22F2N8O10P2S2/c22-7-1-30(17-10(7)19(33)28-5-26-17)21-15-13(32)8(38-21)2-36-42(34,44)40-14-9(3-37-43(35,45)41-15)39-20(11(14)23)31-6-29-12-16(24)25-4-27-18(12)31/h1,4-6,8-9,11,13-15,20-21,32H,2-3H2,(H,34,44)(H,35,45)(H2,24,25,27)(H,26,28,33)/t8-,9-,11-,13-,14-,15-,20-,21-,42?,43?/m1/s1 |
InChI 键 |
SIIGKCBSQKWSLM-MRPAKQHUSA-N |
手性 SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)O)S)O |
规范 SMILES |
C1C2C(C(C(O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)O)S)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。